Methyl 3,4-difluoro-5-methoxyphenylacetate
Overview
Description
Methyl 3,4-difluoro-5-methoxyphenylacetate (MDFA) is a synthetic organic compound that belongs to a class of compounds known as fluoroalkyl esters. MDFA is a versatile compound that can be used for a variety of scientific applications, ranging from synthesis and catalysis to biochemical and physiological studies.
Scientific Research Applications
Methyl 3,4-difluoro-5-methoxyphenylacetate can be used in a variety of scientific applications. It has been used as a catalyst for a variety of reactions, including the synthesis of amides, esters, and aldehydes. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-inflammatory agents.
Mechanism of Action
Methyl 3,4-difluoro-5-methoxyphenylacetate is a versatile compound that can be used as a catalyst in a variety of reactions. In the presence of a base, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as a nucleophile, attacking electrophilic centers in the substrate. In the presence of an acid, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as an electrophile, reacting with nucleophilic centers in the substrate. In either case, the reaction proceeds via a series of steps, including protonation, attack, and deprotonation.
Biochemical and Physiological Effects
Methyl 3,4-difluoro-5-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to possess antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
Methyl 3,4-difluoro-5-methoxyphenylacetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it accessible to many researchers. Another advantage is that it is a relatively stable compound, which makes it easy to store and handle. However, Methyl 3,4-difluoro-5-methoxyphenylacetate is also a relatively reactive compound, which can lead to unwanted side reactions in some cases. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate is an irritant and can cause skin and eye irritation if not handled properly.
Future Directions
Methyl 3,4-difluoro-5-methoxyphenylacetate is an important compound with a variety of potential applications. In the future, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to synthesize a variety of biologically active compounds, such as drugs and pesticides. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used in the development of novel catalytic processes for the synthesis of a variety of organic compounds. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the biochemical and physiological effects of various compounds, such as antibiotics and anti-inflammatory agents. Finally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the mechanism of action of various enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
properties
IUPAC Name |
methyl 2-(3,4-difluoro-5-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-6(5-9(13)15-2)3-7(11)10(8)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDKIZGRKVCDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-difluoro-5-methoxyphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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